N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide is a synthetic compound featuring a hybrid structure of indole and 3,4-dimethoxyphenethylamine. The indole core is substituted at position 1 with a propan-2-yl (isopropyl) group and at position 4 with a carboxamide moiety linked to a 3,4-dimethoxyphenethyl chain. The 3,4-dimethoxyphenyl group is a common pharmacophore in compounds with vasodilatory, neuroprotective, or anticancer properties, while the isopropyl substituent may enhance lipophilicity and metabolic stability .
Properties
Molecular Formula |
C22H26N2O3 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylindole-4-carboxamide |
InChI |
InChI=1S/C22H26N2O3/c1-15(2)24-13-11-17-18(6-5-7-19(17)24)22(25)23-12-10-16-8-9-20(26-3)21(14-16)27-4/h5-9,11,13-15H,10,12H2,1-4H3,(H,23,25) |
InChI Key |
ZSGBJNXWZIXARQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst like aluminum chloride.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine, such as isopropylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong electrophiles like nitronium ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitronium tetrafluoroborate in acetonitrile.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Nitro derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. For example, it may inhibit or activate enzymes, alter receptor signaling, or affect ion channel conductivity.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide core (vs. indole in the target compound) with the same 3,4-dimethoxyphenethylamine side chain.
- Synthesis : Synthesized in 80% yield via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine .
- Physical Properties : Melting point = 90°C; NMR data available (Tables 1 and 2 in ) .
4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives ()
- Structure : A class of compounds featuring the 3,4-dimethoxyphenyl group paired with diverse substituents (e.g., propan-2-yl, oxetan-3-yl, cyclobutyl).
- Example: 1-(Propan-2-yl)-substituted derivatives share the isopropyl group with the target compound but are embedded in a pyridopyrimidinone scaffold.
- Functional Implication: The pyridopyrimidinone core may confer distinct pharmacokinetic properties, such as altered solubility or bioavailability, compared to the indole-carboxamide system .
Formoterol-Related Compounds ()
- Structure : Include 3,4-dimethoxyphenyl or 4-methoxyphenyl groups in complex amine derivatives (e.g., Formoterol related compound G: (2RS)-1-(4-methoxy-phenyl)propan-2-amine).
- Key Difference : These compounds prioritize β-adrenergic receptor agonism due to their secondary/tertiary amine structures, diverging from the carboxamide-driven interactions of the target compound .
Physicochemical and Pharmacological Comparisons
Key Research Findings
Role of the Indole Scaffold : Indole derivatives generally exhibit higher binding affinity to neurological targets (e.g., 5-HT receptors) compared to benzamide analogs like Rip-B, suggesting the target compound may have enhanced CNS activity .
Impact of the 3,4-Dimethoxyphenyl Group: This group is associated with improved metabolic stability in vitro compared to non-methoxylated analogs, as seen in related compounds from and .
Isopropyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
